Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, also known as CRL-40,941, Fluorafinil, or Fladrafinil, is a synthetic compound with the chemical formula C₁₅H₁₃F₂NO₂S. It is structurally related to adrafinil and modafinil, which are eugeroic drugs known to promote wakefulness. CRL-40,941 possesses a fluorinated version of the adrafinil structure, with two fluorine atoms replacing hydrogen atoms on the phenyl rings. [PubChem, Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-, ] [Wikipedia, CRL-40,941, ]
Limited research suggests CRL-40,941 might possess wakefulness-promoting properties similar to adrafinil and modafinil. However, there is a lack of robust scientific studies investigating its efficacy and mechanism of action in humans. In comparison to adrafinil, some studies suggest CRL-40,941 could be 3-4 times more potent. [Wikipedia, CRL-40,941, ]
Studies on animals have shown CRL-40,941 might have antiaggressive effects, a property not observed in adrafinil. More research is needed to confirm this effect and understand the underlying mechanisms. [Wikipedia, CRL-40,941, ]
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- is a chemical compound with the molecular formula and a Chemical Abstracts Service number of 90280-13-0. This compound features a sulfinyl group attached to an acetamide, which enhances its solubility in water and various organic solvents. It is structurally characterized by the presence of two fluorophenyl groups, contributing to its unique chemical properties and biological activities .
The mechanism of action of Fladrafinil is not fully understood. Due to its structural similarity to Adrafinil, it's believed to be metabolized into Modafinil, the active component []. Modafinil's mechanism is also not entirely elucidated, but it might involve interactions with dopamine and norepinephrine neurotransmitter systems, promoting wakefulness.
The reactivity of Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- can be attributed to its functional groups. The sulfinyl moiety can undergo oxidation to form sulfonyl derivatives, while the acetamide group may participate in nucleophilic substitutions or hydrolysis under appropriate conditions. Additionally, this compound can react with electrophiles due to the presence of the nitrogen atom in the acetamide group, which can act as a nucleophile in various
The synthesis of Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- typically involves several steps:
This compound is primarily utilized in pharmacology as a therapeutic agent for sleep disorders. Its wake-promoting properties make it valuable in clinical settings for patients suffering from narcolepsy or other conditions characterized by excessive sleepiness. Additionally, ongoing research explores its potential applications in cognitive enhancement and other neurological disorders due to its dopaminergic activity .
Studies on Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- have highlighted its interactions with various neurotransmitter systems. Notably, it shows selective binding affinity for the dopamine transporter and may influence serotonin levels indirectly. Research has indicated that this compound interacts differently than traditional stimulants, potentially leading to fewer side effects related to addiction and tolerance .
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- shares structural similarities with several other compounds that possess sulfinyl or sulfonyl groups. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
Modafinil | C15H15NO2S | Known for its wakefulness-promoting effects; less addictive than traditional stimulants. |
Sulfinpyrazone | C12H10N4O3S | Primarily used as an anti-inflammatory; has different pharmacological effects compared to Acetamide. |
Benzenesulfonamide | C6H7NO2S | Used primarily as an antibacterial; lacks the wake-promoting properties of Acetamide. |
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- stands out due to its specific mechanism of action on the dopamine transporter and its application in treating sleep disorders, making it a unique candidate among similar compounds .
Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- represents a complex organosulfur compound with significant structural complexity derived from its unique molecular architecture [1] [2]. The compound possesses the molecular formula C₁₅H₁₃F₂NO₂S, corresponding to a molecular weight of 309.331 grams per mole [1] [2]. The Chemical Abstracts Service registry number 90280-13-0 uniquely identifies this compound in chemical databases [1] [2], while its canonical SMILES notation NC(=O)CS(=O)C(c1ccc(cc1)F)c1ccc(cc1)F provides a systematic representation of its structural connectivity [1].
The molecular composition encompasses fifteen carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [1] [2]. The monoisotopic mass calculated from this composition equals 309.063506 daltons [3]. The compound maintains a unique arrangement where the central sulfinyl sulfur atom bridges between an acetamide functional group and a bis(4-fluorophenyl)methyl substituent, creating a chiral center at the sulfur atom [4].
The sulfinyl functional group within acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- exhibits distinctive stereochemical properties that fundamentally influence the compound's three-dimensional structure and chemical behavior [4]. The sulfur atom adopts a trigonal pyramidal geometry characteristic of sulfoxides, where the sum of angles at sulfur approximates 306 degrees [4]. This geometric arrangement results from the tetrahedral electron-pair geometry around sulfur, with one position occupied by a lone pair of electrons [4].
The pyramidal configuration at the sulfinyl center creates a chiral environment when the two organic substituents attached to sulfur differ in their structural identity [4]. In this compound, the sulfur atom connects to both an acetamide-containing methylene group and a bis(4-fluorophenyl)methyl moiety, establishing the necessary conditions for chirality [4]. The energy barrier for stereochemical inversion at the sulfinyl center ranges from 35 to 42 kilocalories per mole, rendering the compound configurationally stable at ambient temperatures [4].
The sulfinyl bond exhibits intermediate character between a dative bond and a polarized double bond [4]. Modern theoretical approaches favor representing this interaction using expanded octet structures with formal double-bond character, although significant dipolar character exists with negative charge concentration on the oxygen atom [4]. The sulfur-oxygen distance in similar sulfinyl compounds typically measures approximately 1.531 angstroms, shorter than single sulfur-oxygen bonds but longer than formal double bonds [4].
Computational studies of related sulfinyl compounds reveal that the most stable conformation positions the major lobe of the lone pair anti-periplanar to one of the carbon-sulfur bonds [6]. The barrier to inversion through planar intermediates remains sufficiently high to maintain optical stability under normal reaction conditions, though specific computational analyses suggest this barrier may be relatively small in certain structural contexts [6].
Table 2: Structural Geometric Parameters
Structural Feature | Parameter/Description | Reference |
---|---|---|
Sulfinyl Group Geometry | Trigonal pyramidal | [4] |
Sum of Angles at Sulfur | Approximately 306° | [4] |
S=O Bond Character | Intermediate dative/polarized double bond | [4] |
Pyramidal Stereochemistry | Present due to lone pair on sulfur | [4] [7] |
Acetamide Bond Angle (NCO) | 121-122° | [8] |
Fluorophenyl Substituent Position | Para position on phenyl rings | [1] [2] |
Chiral Center | Sulfur atom (when R ≠ R') | [4] |
The incorporation of fluorine atoms at the para positions of the phenyl rings in acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- introduces substantial electronic perturbations that significantly influence the compound's overall chemical properties . Fluorine possesses the highest electronegativity among all elements (4.0 on the Pauling scale), generating pronounced inductive effects that withdraw electron density from the aromatic system .
The para-fluorine substituents exert strong electron-withdrawing inductive effects (-I effect) through the sigma-bonding framework, while simultaneously providing weak resonance electron donation (+R effect) through p-π conjugation with the aromatic system . The net electronic impact favors electron withdrawal, as quantified by the Hammett sigma parameter value of +0.06 for para-fluorine substituents . This electronic perturbation enhances the electrophilic character of the aromatic rings and influences the electron distribution throughout the molecular framework.
The fluorophenyl groups significantly impact the sulfinyl bond polarity through inductive transmission of electronic effects . The electron-withdrawing nature of the fluorine atoms increases the positive character of the carbon atoms directly bonded to the sulfinyl sulfur, thereby enhancing the polarization of the sulfur-oxygen bond . This electronic modification affects both the chemical reactivity and the physical properties of the compound, including its dipole moment and solubility characteristics .
Structural studies of related fluorophenyl-containing compounds demonstrate that fluorine substitution produces minimal steric effects due to the small van der Waals radius of fluorine . The fluorine atoms occupy positions that create favorable electrostatic interactions without introducing significant conformational constraints . The electronic effects extend beyond local interactions to influence the overall molecular electronic distribution, affecting properties such as lipophilicity and metabolic stability .
Table 3: Electronic Effects of Fluorophenyl Substituents
Electronic Property | Effect/Value | Reference |
---|---|---|
Electronegativity of Fluorine | Highest among halogens (4.0) | |
Inductive Effect | Strong electron-withdrawing (-I) | |
Resonance Effect | Weak +R (p-π conjugation) | |
Electron Withdrawal | Moderate (σ_para = +0.06) | |
Impact on S-O Bond | Increases bond polarity | |
Molecular Dipole Enhancement | Significant increase | |
Steric Effects | Minimal due to small size |
Crystallographic investigations of structurally related compounds provide valuable insights into the three-dimensional molecular architecture of acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- and similar sulfinyl acetamide derivatives [10] [11]. X-ray diffraction studies of the closely related modafinil enantiomer reveal critical geometric parameters that illuminate the structural characteristics of sulfinyl acetamide compounds [11].
The crystal structure analysis of the S-(+)-enantiomer of modafinil demonstrates that the compound crystallizes with two crystallographically independent conformers in the asymmetric unit [11]. These conformers exhibit different torsion angles around the sulfinylacetamide moiety, arising from molecular packing requirements to establish two-dimensional hydrogen-bonding networks through neighboring amide groups [11]. The crystallographic data reveal that the amide bond maintains nearly planar geometry with trans configuration, consistent with typical amide structural parameters [10].
In related crystallographic studies of acetamide derivatives, the molecular structures consistently display characteristic bond distances and angles that agree with average values found in the Cambridge Structural Database [10]. The amide functional group exhibits the expected planar arrangement with carbon-nitrogen bond distances of approximately 1.380 angstroms and carbon-oxygen distances near 1.220 angstroms [8]. The nitrogen-carbon-oxygen bond angle measures approximately 122 degrees, typical for acetamide functionalities [8].
The spatial orientation between aromatic substituents and amide groups proves critical for biological activity in related compounds [11]. Crystallographic analysis reveals that fluorophenyl groups often adopt conformations that minimize steric interactions while maximizing favorable electronic effects [12] [13]. The dihedral angles between aromatic rings and central molecular frameworks typically range from 30 to 50 degrees, depending on crystal packing forces and intermolecular interactions [13] [14].
Crystal packing patterns in related structures demonstrate the formation of hydrogen-bonded networks through amide functionalities [10]. These intermolecular interactions create chains or layers within the crystal lattice, with graph-set notation describing the specific hydrogen-bonding motifs [10]. The crystallographic analysis provides essential validation for computational modeling studies and guides understanding of conformational preferences in solution.
The structural complexity of acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]- encompasses multiple forms of isomerism that influence its chemical behavior and physical properties [15] [16]. Tautomerism represents a fundamental aspect of compounds containing carbonyl functionalities, where rapid equilibrium exists between structurally distinct forms through proton migration [15] [17].
The acetamide functionality within the compound may participate in amide-imidic acid tautomerism, although this equilibrium strongly favors the amide form under normal conditions [16] [17]. The tautomeric equilibrium involves migration of a proton from the nitrogen atom to the carbonyl oxygen, creating an imidic acid tautomer with a carbon-nitrogen double bond and a hydroxyl group [17]. However, the equilibrium constant for this process typically yields less than 0.01 percent of the imidic acid form at ambient temperature [16].
Conformational isomerism presents more significant structural diversity through rotation around single bonds within the molecular framework [18] [19]. The sulfinylacetamide moiety exhibits rotational barriers that influence the relative orientations of the acetamide group and the bis(4-fluorophenyl)methyl substituent [18]. Computational studies of related compounds indicate that rotation barriers around carbon-nitrogen bonds in acetamide derivatives range from 8.6 to 9.4 kilocalories per mole [19].
The bis(4-fluorophenyl)methyl substituent introduces additional conformational complexity through rotation around the methyl-sulfur bond and internal rotation within the aromatic substituents [20]. The dihedral angles between fluorophenyl rings and the central molecular framework significantly influence both chemical reactivity and physical properties [20]. Variable-temperature nuclear magnetic resonance studies of similar compounds reveal exchange processes between different conformational states, with activation barriers typically ranging from 5 to 15 kilocalories per mole [18].
Solvent effects play crucial roles in determining conformational preferences and tautomeric equilibria [15] [18]. Polar solvents generally stabilize more polar tautomers and conformers through dipole-dipole interactions and hydrogen bonding [15]. The presence of water or other protic solvents can catalyze tautomeric interconversion through proton relay mechanisms, accelerating the rate of equilibration between different forms [16] [21].